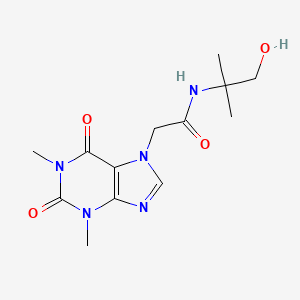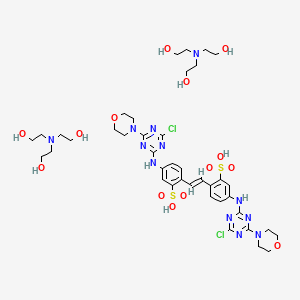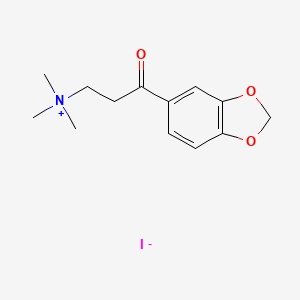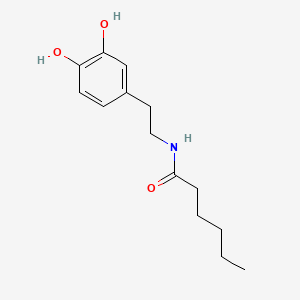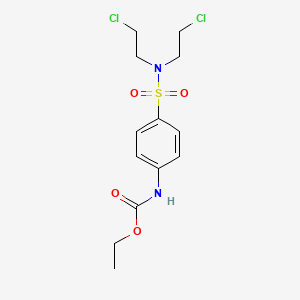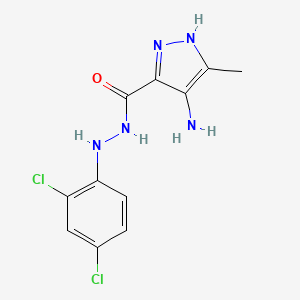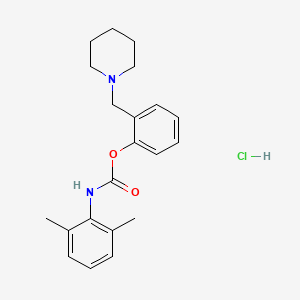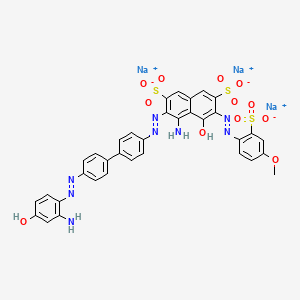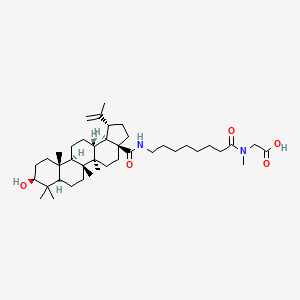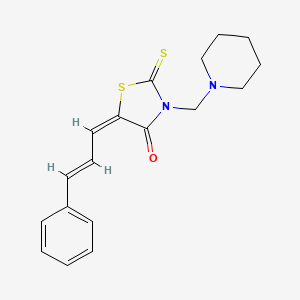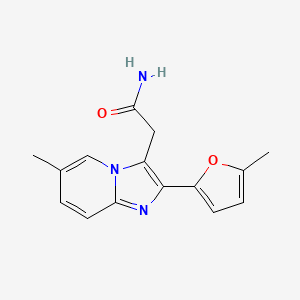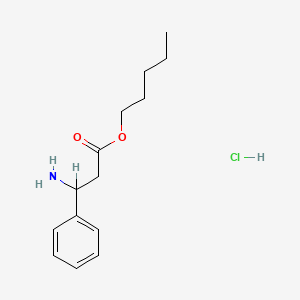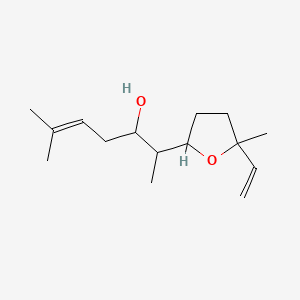
5-Ethenyltetrahydro-beta,5-dimethyl-alpha-(3-methyl-2-butenyl)-2-furanethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Ethenyltetrahydro-beta,5-dimethyl-alpha-(3-methyl-2-butenyl)-2-furanethanol” is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. The presence of various substituents on the furan ring can significantly alter the chemical and physical properties of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-Ethenyltetrahydro-beta,5-dimethyl-alpha-(3-methyl-2-butenyl)-2-furanethanol” typically involves multiple steps, including the formation of the furan ring and the introduction of the substituents. Common synthetic routes may include:
Cyclization Reactions: Formation of the furan ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of substituents such as ethenyl, methyl, and butenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
“5-Ethenyltetrahydro-beta,5-dimethyl-alpha-(3-methyl-2-butenyl)-2-furanethanol” can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of “5-Ethenyltetrahydro-beta,5-dimethyl-alpha-(3-methyl-2-butenyl)-2-furanethanol” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Metabolic Pathways: Participation in metabolic reactions within cells.
Comparación Con Compuestos Similares
Similar Compounds
Furan: The parent compound with a simple furan ring.
2-Methylfuran: A furan derivative with a methyl group at the second position.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group.
Uniqueness
“5-Ethenyltetrahydro-beta,5-dimethyl-alpha-(3-methyl-2-butenyl)-2-furanethanol” is unique due to its specific combination of substituents, which may impart distinct chemical and physical properties compared to other furan derivatives.
Propiedades
Número CAS |
20482-12-6 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
2-(5-ethenyl-5-methyloxolan-2-yl)-6-methylhept-5-en-3-ol |
InChI |
InChI=1S/C15H26O2/c1-6-15(5)10-9-14(17-15)12(4)13(16)8-7-11(2)3/h6-7,12-14,16H,1,8-10H2,2-5H3 |
Clave InChI |
XDDCIEBLDYBJNU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCC(O1)(C)C=C)C(CC=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


